5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione
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Overview
Description
5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione is a complex organic compound that features a morpholine ring, a triazinane ring, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione typically involves the reaction of morpholine derivatives with triazinane precursors. One common method involves the use of 1,2-amino alcohols and aziridines as starting materials, which undergo coupling, cyclization, and reduction reactions . The reaction conditions often include the use of catalysts such as transition metals to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including antitubercular activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles: These compounds share a similar morpholine and phenyl structure but differ in the triazinane ring.
Spiropyrazoline Benzoates: These compounds are formed through the Boulton-Katritzky rearrangement and have similar biological activities.
Uniqueness
5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione is unique due to its specific combination of morpholine, triazinane, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N4OS |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-(2-morpholin-4-ylethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C21H26N4OS/c27-21-24(19-7-3-1-4-8-19)17-23(12-11-22-13-15-26-16-14-22)18-25(21)20-9-5-2-6-10-20/h1-10H,11-18H2 |
InChI Key |
FVTIMTHDYXKJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CN(C(=S)N(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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